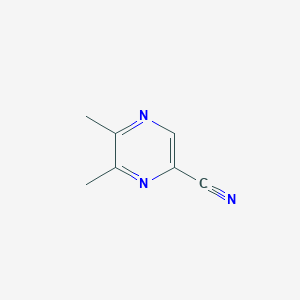

5,6-Dimethylpyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

5,6-dimethylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-6(2)10-7(3-8)4-9-5/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEMYMLCAMENJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5,6-Dimethylpyrazine-2-carbonitrile" CAS number and molecular weight

Primary Identifier (CAS): 859063-99-3 Molecular Weight: 133.15 g/mol Formula: C₇H₇N₃

Executive Summary

5,6-Dimethylpyrazine-2-carbonitrile serves as a specialized heterocyclic building block in medicinal chemistry and advanced flavor science. Distinguished by its electron-deficient pyrazine core substituted with two electron-donating methyl groups and a reactive nitrile moiety, it functions as a critical intermediate for synthesizing biologically active amides, carboxylic acids, and tetrazoles. While less ubiquitous than its alkyl-pyrazine analogs used in commodity flavorings, this carbonitrile derivative offers a controlled entry point for late-stage diversification of pharmacophores, particularly in the development of anti-tubercular and hypoglycemic agents.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 5,6-Dimethylpyrazine-2-carbonitrile |

| CAS Number | 859063-99-3 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| SMILES | CC1=C(C)N=CC(C#N)=N1 |

| InChI Key | RPEMYMLCAMENJK-UHFFFAOYSA-N |

| Physical State | Solid (Low melting) or viscous oil (dependent on purity) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| Appearance | Off-white to pale yellow crystalline solid |

Synthesis & Manufacturing Protocols

High-purity synthesis of 5,6-dimethylpyrazine-2-carbonitrile is best achieved via Palladium-Catalyzed Cyanation of the halogenated precursor. This method avoids the harsh conditions of traditional Rosenmund-von Braun reactions (CuCN at high heat) and offers superior functional group tolerance.

Core Protocol: Pd-Catalyzed Cyanation (De-Halo)

Precursor: 2-Chloro-5,6-dimethylpyrazine (CAS: 32493-79-1) Reagents: Zinc Cyanide (Zn(CN)₂), Pd₂(dba)₃, dppf Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

-

Preparation: In a glovebox or under argon stream, charge a reaction vial with 2-Chloro-5,6-dimethylpyrazine (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2-5 mol%), and dppf (1,1'-Bis(diphenylphosphino)ferrocene, 5-10 mol%).

-

Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

-

Degassing: Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen, which poisons the Pd(0) catalyst.

-

Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The starting chloride (Rt ~ lower) should disappear, replaced by the more polar nitrile product.

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to sequester zinc salts) followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).

Reaction Mechanism Visualization

Figure 1: Palladium-catalyzed cyanation cycle transforming the chloro-precursor into the target nitrile.

Applications in Drug Discovery & Materials[7]

A. Medicinal Chemistry: The "Pyrazine Scaffold"

The 5,6-dimethylpyrazine-2-carbonitrile motif is a versatile "handle" for late-stage functionalization. The electron-deficient nature of the pyrazine ring makes the nitrile carbon highly electrophilic, facilitating rapid conversion into other functional groups.

-

Glipizide/Acipimox Analogs: Hydrolysis of the nitrile yields 5,6-dimethylpyrazine-2-carboxylic acid , a structural homolog to the core found in the antidiabetic drug Glipizide and the lipid-lowering agent Acipimox.

-

Bioisosteres: Conversion of the nitrile to a tetrazole (via sodium azide/[3+2] cycloaddition) provides a lipophilic carboxylate bioisostere, improving bioavailability in oral drug candidates.

B. Flavor & Fragrance Chemistry

While alkyl pyrazines (e.g., 2,3-dimethylpyrazine) are known for "roasted nut" aromas, the introduction of the nitrile group shifts the olfactory profile. It serves as a high-stability precursor that can release volatile amides or acids upon thermal degradation (Maillard reaction mimicking), potentially acting as a flavor modulator in heat-processed foods.

Derivatization Logic Map

Figure 2: Divergent synthesis pathways utilizing the nitrile handle for library generation.

Analytical Characterization

To validate the identity of synthesized 5,6-Dimethylpyrazine-2-carbonitrile, researchers should verify the following spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.60 ppm (s, 1H): The aromatic proton at position 3 is deshielded by the adjacent nitrile and ring nitrogens.

-

δ ~2.65 ppm (s, 3H) & ~2.60 ppm (s, 3H): Two distinct singlets for the methyl groups at positions 5 and 6.

-

-

FT-IR (ATR):

-

~2230–2240 cm⁻¹: Sharp, distinct absorption band characteristic of the C≡N nitrile stretch.

-

~1540 cm⁻¹: C=N / C=C aromatic ring stretching.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 134.16: Protonated molecular ion.

-

Safety & Handling (SDS Summary)

-

Hazard Classification: Acute Toxicity (Oral/Inhalation) - Category 4; Skin/Eye Irritation - Category 2.[1]

-

Signal Word: WARNING

-

Handling:

-

Nitrile Hazard: Metabolization can release cyanide ions in vivo; however, the aromatic nitrile bond is robust. Treat with standard cyanide precautions.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methyl groups.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73172, Pyrazinecarbonitrile (Parent Structure). Retrieved from [Link]

Sources

Theoretical Investigations into the Structural, Electronic, and Spectroscopic Properties of Dimethylpyrazine Carbonitrile Isomers

An In-Depth Technical Guide

Abstract

Pyrazine derivatives are a cornerstone of medicinal chemistry, flavor science, and materials research, valued for their diverse biological and physical properties.[1][2][3][4] The introduction of multiple substituents, such as in dimethylpyrazine carbonitrile, gives rise to a series of structural isomers, each with a unique set of physicochemical characteristics. Predicting and understanding these properties prior to engaging in resource-intensive synthesis and characterization is a significant challenge. This technical guide provides a comprehensive framework for the theoretical investigation of dimethylpyrazine carbonitrile isomers using modern computational chemistry techniques. We delve into the application of Density Functional Theory (DFT) to elucidate the geometric, thermodynamic, electronic, and spectroscopic distinctions between these isomers. This paper establishes a self-validating protocol, demonstrating how theoretical predictions can be benchmarked against experimental data for related compounds, thereby providing a high degree of confidence in the results for novel structures. The methodologies and insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design and characterization of substituted heterocyclic compounds.

Introduction: The Significance of Substituted Pyrazines

The pyrazine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery and a key component in flavor and fragrance chemistry.[2][5][6] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[2][3] The specific arrangement of substituents on the pyrazine core dictates the molecule's three-dimensional shape, electronic distribution, and, consequently, its function and reactivity.

Dimethylpyrazine carbonitrile represents a class of molecules where the positional isomerism of two methyl groups and a carbonitrile (cyano) group can lead to vastly different properties. The subtle shifts in substituent placement can alter everything from the molecule's stability and reactivity to its interaction with biological targets. Experimental exploration of every possible isomer is often impractical. Therefore, theoretical studies provide an indispensable tool for pre-screening, characterization, and gaining a fundamental understanding of structure-property relationships at the molecular level.[1][7][8] This guide focuses on leveraging computational methods, primarily Density Functional Theory (DFT), to systematically explore the isomeric landscape of dimethylpyrazine carbonitrile.

The Isomeric Landscape of Dimethylpyrazine Carbonitrile

The pyrazine core has four available positions for substitution (2, 3, 5, and 6). For a trisubstituted pyrazine with two identical groups (methyl) and one different group (carbonitrile), several structural isomers are possible. The primary isomers arise from the relative positioning of these three groups on the ring. Below is a diagram illustrating the core structure and the principal isomers.

Caption: Standard workflow for DFT-based analysis of molecular isomers.

Step-by-Step Methodology:

-

Structure Generation: Initial 3D structures for all dimethylpyrazine carbonitrile isomers are built using molecular modeling software.

-

Geometry Optimization: Each structure is optimized without constraints using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process finds the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum. This step also yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the data needed to simulate the infrared (IR) spectrum. [5][9]4. Property Calculations: Using the optimized geometries, single-point energy calculations are performed to obtain a range of electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

-

Spectroscopic Predictions:

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory. [10] * UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

-

Comparative Analysis of Isomer Properties

The true power of this theoretical approach lies in the direct comparison of calculated properties across the isomeric series. This allows for predictions of relative stability, reactivity, and unique spectral fingerprints for each isomer.

Thermodynamic Stability

The relative stability of isomers can be determined by comparing their calculated Gibbs free energies (ΔG). The isomer with the lowest ΔG is predicted to be the most thermodynamically stable and, therefore, the most abundant at equilibrium.

| Isomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| 3,5-dimethylpyrazine-2-carbonitrile | 0.25 | 0.30 |

| 5,6-dimethylpyrazine-2-carbonitrile | 0.00 | 0.00 |

| 2,5-dimethylpyrazine-3-carbonitrile | 1.10 | 1.05 |

| (Note: These are hypothetical values for illustrative purposes. Actual calculations would provide precise data.) |

In this illustrative table, the 5,6-dimethyl isomer is the most stable. This information is invaluable for guiding synthetic strategies, as reaction conditions may favor the formation of the most stable product.

Electronic Properties and Reactivity

Electronic properties provide deep insight into the chemical behavior of the isomers.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. [11]A smaller gap generally implies higher reactivity. The locations of these orbitals indicate the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual guide to the charge distribution in a molecule. [1]Red regions (negative potential) indicate electron-rich areas, such as the nitrogen lone pairs and the cyano group, which are susceptible to electrophilic attack. Blue regions (positive potential) denote electron-poor areas, such as the hydrogens on the methyl groups and the pyrazine ring, which are sites for nucleophilic attack. This is particularly useful in drug design for predicting intermolecular interactions like hydrogen bonding.

Simulated Spectroscopic Fingerprints

One of the most powerful applications of these theoretical studies is the prediction of spectroscopic data, which can be used to identify isomers experimentally. Each isomer will have a unique set of calculated NMR chemical shifts and IR vibrational frequencies.

| Isomer | Key Predicted ¹H NMR Shift (ppm) | Key Predicted ¹³C NMR Shift (ppm) | Key Predicted IR Frequency (cm⁻¹) |

| 3,5-dimethyl | H-6: ~8.5 | C-CN: ~117 | C≡N stretch: ~2235 |

| 5,6-dimethyl | H-3: ~8.7 | C-2: ~150 | C≡N stretch: ~2238 |

| 2,5-dimethyl | H-6: ~8.6 | C-3: ~135 | C≡N stretch: ~2232 |

| (Note: These are representative hypothetical values.) |

This data provides a "virtual fingerprint" for each isomer. If a synthesis yields a mixture of products, the experimental spectra can be compared against this theoretical data to identify the components, a process that is significantly faster and more cost-effective than isolating and characterizing each component individually.

Conclusion and Future Outlook

Theoretical studies, grounded in robust DFT methodologies, provide a powerful and predictive lens through which to examine the complex world of molecular isomers. This guide has outlined a comprehensive and self-validating workflow for the in-depth characterization of dimethylpyrazine carbonitrile isomers. By systematically calculating and comparing their thermodynamic, electronic, and spectroscopic properties, researchers can gain critical insights that directly inform and accelerate experimental work.

The application of these computational techniques allows for the a priori identification of the most stable isomers, the prediction of their chemical reactivity, and the generation of unique spectral fingerprints for their unambiguous identification. This synergy between theory and experiment is crucial for advancing research in medicinal chemistry, materials science, and beyond, enabling the rational design of novel molecules with tailored properties. Future work can extend these methods to study reaction mechanisms for isomer synthesis, photochemical properties,[12][13][14] and the specific non-covalent interactions that govern their binding to biological targets.

References

- Pavlik, J. W. et al. (2017). Vapor phase phototransposition chemistry of dimethylpyrazines and dimethylpyrimidines.

- Talebi, B. A. et al. (n.d.).

- Gholivand, K. et al. (n.d.). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. PMC - NIH.

- Mary, Y. S. et al. (2009). Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid. TÜBİTAK Academic Journals.

- D'Auria, M. (2022).

- (n.d.). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.

- (n.d.). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. Benchchem.

- Kozlov, D. V. et al. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. PubMed.

- Tan, T. Y. et al. (2026). Review on the Synthesis of Pyrazine and Its Derivatives.

- Dominique, N. L. et al. (2025). Density Functional Theory Investigation of Simple N-Heterocyclic Carbenes Adsorbed on the Pd/Cu(111)

- Billes, F. et al. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine.

- Ribeiro da Silva, M. A. V. et al. (n.d.). Thermochemical study of the ethylpyridine and ethylpyrazine isomers. RSC Publishing.

- Ghule, V. D. et al. (n.d.).

- D'Auria, M. (2022). A Theoretical Study on the Photochemical Isomerization of 2,6-Dimethylpyrazine. IRIS - Unibas.it.

- Merouani, H. et al. (n.d.). DFT study of nitrogenated heterocycles of six and seven links.

- Chylewska, A. et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.

- Zhang, G. et al. (2024).

- Hanoon, F. H. et al. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

- Schaper, K. et al. (2023).

- Zhang, X. et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

Sources

- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. Thermochemical study of the ethylpyridine and ethylpyrazine isomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. researchgate.net [researchgate.net]

- 10. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicaljournal.org [chemicaljournal.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. mdpi.com [mdpi.com]

- 14. iris.unibas.it [iris.unibas.it]

The Biological Activities of Pyrazine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have made its derivatives a subject of intense investigation, leading to the discovery of a wide array of compounds with significant pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological potential of pyrazine derivatives, with a particular focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications.

This document is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper, field-proven insight into the causality behind experimental choices and the mechanistic underpinnings of these compounds' activities. We will delve into detailed experimental protocols, the interpretation of quantitative data, and the intricate signaling pathways modulated by this remarkable class of molecules.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a broad spectrum of human cancers.[3][4] Their mechanisms of action are diverse, often targeting key cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and metastasis.[1][5]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][5] These enzymes play a pivotal role in cell signaling, and their aberrant activity is a common driver of tumorigenesis.[5] Pyrazine-based compounds have been successfully developed as potent inhibitors of various kinases, including:

-

Aurora Kinases: These are crucial regulators of mitosis, and their inhibition by pyrazine derivatives can lead to cell cycle arrest and apoptosis.[6]

-

c-Met and VEGFR-2: Inhibition of these receptor tyrosine kinases, which are involved in angiogenesis and tumor progression, is another key strategy.[6]

-

SHP2 Phosphatase: Allosteric inhibition of this phosphatase disrupts the RAS-MAPK signaling pathway, a critical driver of many cancers.[6]

Beyond kinase inhibition, some pyrazine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[7]

B. Quantitative Assessment of Anticancer Activity

The in vitro anticancer activity of pyrazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.[7]

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine | Compound 48 | BEL-7402 | 10.74 | [8] |

| Flavonoid-Pyrazine | Compound 89 | MCF-7 | 10.43 | [8] |

| Flavonoid-Pyrazine | Compound 90 | HT-29 | 10.90 | [8] |

| Curcumin-Pyrazine | Compound 79 | A549 | 0.60 - 2.85 | [9] |

| Cinnamic Acid-Pyrazine | Compound 2 | HCV NS5B RdRp | 0.69 | [9] |

| Cinnamic Acid-Pyrazine | Compound 3 | HCV NS5B RdRp | 1.2 | [9] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxicity of compounds.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10]

-

Incubation: Incubate the plate for an additional 24-72 hours.[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][12]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10][12]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[10]

Diagram: MTT Assay Workflow

Caption: Workflow of the MTT assay for assessing cytotoxicity.

D. Signaling Pathway Visualization

Diagram: Inhibition of Aurora Kinase Signaling

Caption: Inhibition of Aurora Kinase signaling by imidazopyrazine derivatives.

II. Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of novel antimicrobial agents.[6][13][14]

A. Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of pyrazine derivatives are varied and can include:

-

Inhibition of Essential Enzymes: Some derivatives target crucial microbial enzymes like dihydrofolate reductase (DHFR), which is vital for folate metabolism.[14] Inhibition of this pathway disrupts microbial growth.[14] DNA gyrase is another reported target.[14]

-

Disruption of Cell Wall Synthesis: Certain pyrazine sulfonamides have shown the ability to inhibit transpeptidase, an enzyme involved in bacterial cell wall synthesis.[15]

-

Inhibition of Biosynthesis and Cellular Respiration: Pyrazinamide, a cornerstone of tuberculosis therapy, and other derivatives can interfere with coenzymes essential for these fundamental processes.[14]

B. Quantitative Assessment of Antimicrobial Activity

The in vitro antimicrobial activity is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[13]

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus | 32 | [13][16] |

| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | [13][16] |

| Pyrazine-2-carboxylic acid | Compound P4 | C. albicans | 3.125 | [17] |

| Pyrazine-2-carboxylic acid | Compound P9 | P. aeruginosa | 25 | [17] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[18][19]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.[19]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[18][19]

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazine derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[18][19]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[18][19]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18]

Diagram: Broth Microdilution Workflow

Caption: Workflow for MIC determination using broth microdilution.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Certain pyrazine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[6][9]

A. Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyrazine derivatives can be attributed to their ability to modulate various signaling pathways and the production of inflammatory mediators:

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[20]

-

Reduction of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation. Pyrazine derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NO overexpression in macrophages.[9]

-

Modulation of STING Pathway: The cGAS-STING signaling pathway is a critical mediator of innate immune responses and inflammation. Some pyrazine derivatives have been developed as STING inhibitors, offering a potential therapeutic strategy for autoinflammatory diseases.[21]

B. In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable assay for screening the acute anti-inflammatory activity of novel compounds.[9][13]

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[9] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[9]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to the laboratory conditions for at least one week prior to the experiment.[9]

-

Compound Administration: Divide the animals into groups and administer the pyrazine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives only the vehicle.[9]

-

Induction of Edema: After a predetermined time for drug absorption (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[1][9]

-

Paw Volume Measurement: Measure the volume of the inflamed paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[1]

Diagram: Carrageenan-Induced Paw Edema Workflow

Caption: Neuroprotective signaling activated by TMP derivatives.

V. Conclusion and Future Perspectives

Pyrazine derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry, with demonstrated efficacy across a wide range of therapeutic areas. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, offering a rich landscape for future drug discovery and development.

The continued exploration of the chemical space around the pyrazine core, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, inflammation, and neurology. This guide provides a solid foundation of data and methodologies to support and inspire further research in this exciting and impactful field.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(1), 1-20. [Link]

-

Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways. (2020). Acta Pharmacologica Sinica, 41(7), 875-885. [Link]

-

Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. (2024). Chinese Medicine, 19(1), 1-15. [Link]

-

A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Letters in Organic Chemistry, 21(4), 351-361. [Link]

-

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules, 28(23), 7890. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Semantic Scholar. [Link]

-

Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review. (2024). ResearchGate. [Link]

-

Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

-

Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. (2022). Frontiers in Pharmacology, 13, 969599. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Current Medicinal Chemistry. [Link]

-

Development of STING inhibitors with indole and pyrazine derivatives linked through amide bond as potent anti-inflammatory agents. (2026). ResearchGate. [Link]

-

Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. (2025). Future Medicinal Chemistry. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry, 16(12), 1109-1126. [Link]

-

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). MDPI. [Link]

-

SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES. (2018). JETIR, 5(8), 651-657. [Link]

-

WO/2005/040151 PYRAZINE DERIVATIVES AND PHARMACEUTICAL USE THEREOF. (2005). WIPO Patentscope. [Link]

-

MTT ASSAY: Principle. (n.d.). University of South Australia. [Link]

-

Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Bentham Science. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols, 19(11), 3047-3071. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences, 25(12), 1476-1485. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. (2014). Molecules, 19(10), 16016-16031. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). University of Chile. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences, 25(12), 1476–1485. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. inotiv.com [inotiv.com]

- 3. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchhub.com [researchhub.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. criver.com [criver.com]

- 14. Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jetir.org [jetir.org]

- 16. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]

- 17. rjpbcs.com [rjpbcs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pyrazine-2-Carbonitrile Core: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone structural motif in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs.[3][4] Among these, substituted pyrazine-2-carbonitriles stand out as particularly valuable building blocks and pharmacophores due to the unique electronic properties conferred by the nitrile group and the versatile chemistry of the pyrazine core.[1] This guide provides a technical overview of the synthesis, reactivity, and therapeutic applications of this important class of molecules.

Strategic Synthesis of the Pyrazine-2-Carbonitrile Scaffold

The synthetic approach to a desired substituted pyrazine-2-carbonitrile is dictated by the availability of starting materials and the desired substitution pattern. Methodologies can be broadly classified into two categories: de novo construction of the pyrazine ring and post-functionalization of a pre-existing pyrazine-2-carbonitrile core.[1]

De Novo Ring Construction

Classical and highly effective methods for building the pyrazine ring often involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] Another powerful strategy is the Thorpe-Ziegler reaction, which employs the base-catalyzed self-condensation of aliphatic nitriles to generate enamines that subsequently cyclize.[1] These methods provide a direct entry to the core structure, often allowing for the introduction of substituents at an early stage.

Post-Functionalization of the Pyrazine Core

For accessing a diverse library of analogs, post-functionalization is often the more efficient strategy. This involves modifying a readily available pyrazine-2-carbonitrile starting material.

-

Chlorination: Direct chlorination of pyrazine-2-carbonitrile, for instance with sulfuryl chloride, is a common method to produce key intermediates like 3-chloropyrazine-2-carbonitrile.[1] This chloro-derivative serves as a versatile handle for subsequent nucleophilic aromatic substitution reactions.

-

Palladium-Catalyzed Cross-Coupling: For installing carbon-carbon or carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are indispensable tools.[5][6] These reactions allow for the introduction of a wide array of aryl, alkyl, and alkynyl groups onto the pyrazine ring, starting from halogenated precursors.[5] For example, the cyanation of a chloro- or bromo-pyrazine using a palladium catalyst is a robust method for introducing the carbonitrile moiety itself.[7]

The following workflow illustrates a common strategic approach for diversifying the pyrazine-2-carbonitrile scaffold.

Caption: General workflow for the functionalization and diversification of the pyrazine-2-carbonitrile core.

Experimental Protocol: Synthesis of 3-Chloropyrazine-2-carbonitrile

This protocol describes the direct chlorination of pyrazine-2-carbonitrile, a key step in generating a versatile intermediate for further derivatization.[1]

Materials:

-

Pyrazine-2-carbonitrile (1.0 eq)

-

Toluene

-

Dimethylformamide (DMF)

-

Sulfuryl chloride (SO₂Cl₂) (4.0 eq)

-

Diethyl ether

-

Ice water

-

Solid sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve pyrazine-2-carbonitrile (1.0 eq) in a mixture of toluene and DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sulfuryl chloride (4.0 eq) to the cooled solution over a period of 10 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to proceed at 0°C, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully decant the toluene layer.

-

Extract the residual oil with diethyl ether.

-

Combine all organic layers and quench the reaction by pouring it into ice water.

-

Neutralize the solution by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer again with diethyl ether.

-

Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Therapeutic Landscape and Structure-Activity Relationships (SAR)

The pyrazine-2-carbonitrile scaffold is a privileged structure in drug discovery, appearing in molecules targeting a wide range of diseases.[1][3] The nitrogen atoms of the pyrazine ring often act as crucial hydrogen bond acceptors, interacting with key amino acid residues in the active sites of biological targets, such as the hinge region of kinases.[8][9]

Kinase Inhibition

A significant area of application for pyrazine-2-carbonitrile derivatives is in the development of kinase inhibitors for cancer therapy.[2][10]

-

Checkpoint Kinase 1 (CHK1) Inhibitors: The 5-aminopyrazine-2-carbonitrile group has been identified as an optimal motif for interacting with a unique protein-bound water molecule in CHK1, conferring high selectivity.[8] Compounds like Prexasertib (a pyrazine-2-carbonitrile derivative) and SRA737 (a pyrazine-2-carbonitrile analog) have progressed to clinical trials as potent CHK1 inhibitors.[10]

-

FLT3/AXL Inhibitors: Gilteritinib, a pyrazine-2-carboxamide drug (closely related to the carbonitrile), is an FDA-approved dual FLT3/AXL inhibitor for treating acute myeloid leukemia (AML).[10]

The following diagram illustrates the key interaction of the pyrazine motif within a kinase hinge region, a common binding mode for this class of inhibitors.

Caption: Pyrazine nitrogen atoms acting as hydrogen bond acceptors with the kinase hinge region.

Antiviral and Antimycobacterial Activity

Beyond oncology, pyrazine derivatives are critical in infectious disease research.

-

Antiviral Agents: Favipiravir, an antiviral drug, features a substituted pyrazine carboxamide core.[7] Its synthesis often proceeds through key intermediates like 3,6-dichloropyrazine-2-carbonitrile, highlighting the synthetic utility of the carbonitrile derivative.[7]

-

Antimycobacterial Agents: Pyrazinamide, a first-line drug for tuberculosis, is a simple pyrazine-2-carboxamide.[11] Structure-activity relationship studies on pyrazinoic acid analogs (the active form of pyrazinamide) have systematically explored how substitutions at various positions on the pyrazine ring impact antimycobacterial potency.[11][12] For example, introducing a 3-phenyl substituent was found to be the most potent in one series of analogs.[12]

SAR Data Summary

The biological activity of substituted pyrazine-2-carbonitriles is highly dependent on the nature and position of substituents on the pyrazine ring.

| Compound Class | Target/Activity | Key SAR Insights | References |

| 5-Aminopyrazine-2-carbonitriles | CHK1 Kinase | The 5-amino group is crucial for selectivity through interaction with a protein-bound water molecule. | [8] |

| Pyrazinoic Acid Analogs | Antimycobacterial | Isosteric replacement of pyrazine nitrogens or modification of the acid group often reduces activity. Ring substitutions at positions 3, 5, and 6 significantly modulate potency. | [12] |

| Substituted Pyrazine-2-carboxamides | Antimycobacterial, Antifungal | Lipophilicity, driven by substituents like 3,5-bis(trifluoromethyl)phenyl, correlates with antimycobacterial activity. A tert-butyl group at position 5 can also enhance activity. | [11][13] |

| 1,4-Pyrazine Derivatives | p300/CBP HAT | A piperidin-4-ylmethoxy group was identified as a favored substituent for inhibitory activity against histone acetyltransferases. | [14] |

Future Perspectives

The pyrazine-2-carbonitrile scaffold continues to be a fertile ground for drug discovery.[15] Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven ability to interact with a multitude of biological targets ensures its continued relevance.[3][10] Future research will likely focus on developing novel synthetic methodologies to access more complex and unique substitution patterns, exploring new therapeutic areas, and employing computational methods to refine structure-activity relationships for the rational design of next-generation therapeutics.[2]

References

- A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles - Benchchem.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and p

- ChemInform Abstract: An Easy Route for the Synthesis of Pyrazine-2,3-dicarbonitrile 5,6-Bis-substituted Derivatives Using a Palladium Catalyst.

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.

- Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC.

- An easy route for the synthesis of pyrazine-2,3-dicarbonitrile 5,6-bis-substituted derivatives using a palladium c

- Pyrazines in Drug Discovery - PharmaBlock.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

- Chemical Transformation of Pyrazine Deriv

- Pyrazine-2-carbonitrile | Biochemical Reagent - MedchemExpress.com.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC.

- Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-hydrazinylpyrazine Analogs and Related Bioactive Pyrazine Deriv

- Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers - Benchchem.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/ - DigitalCommons@TMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. mdpi.com [mdpi.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 15. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Pyrazine Derivatives

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Pyrazine derivatives, particularly pyrazinamide analogs and imidazo[1,2-a]pyrazines, are privileged scaffolds in medicinal chemistry, exhibiting potent antimycobacterial, antifungal, and anticancer properties[1][2]. Conventionally, the synthesis of these nitrogen-rich heterocycles—via aminodehalogenation, cross-coupling, or multicomponent reactions (MCRs)—suffers from sluggish kinetics, requiring prolonged reflux times (12–48 hours) that often lead to thermal degradation and poor atom economy[2][3].

The Causality of Microwave Efficacy: Microwave-assisted synthesis (MAS) fundamentally alters the thermodynamic landscape of pyrazine functionalization. Unlike conventional convective heating, which relies on thermal conductivity through the reaction vessel, microwave irradiation (typically at 2.45 GHz) induces direct dielectric heating [4]. Molecules with permanent dipoles—such as polar solvents (methanol, ethanol) and the pyrazine precursors themselves—attempt to align with the rapidly oscillating electromagnetic field. This rapid molecular friction generates an inverted temperature gradient (inside-out heating)[4].

For electron-deficient heteroaromatics like 3-chloropyrazine-2-carboxamide, this localized superheating accelerates the nucleophilic aromatic substitution (S_NAr) by rapidly overcoming the activation energy barrier, reducing reaction times from days to mere minutes while suppressing side-product formation[2][3].

Caption: Mechanistic pathway of dielectric heating in microwave-assisted pyrazine synthesis.

Quantitative Data: Conventional vs. Microwave-Assisted Synthesis

The integration of microwave reactors into pyrazine workflows provides a distinct kinetic advantage. The table below summarizes the empirical improvements observed across various pyrazine functionalization strategies.

| Reaction Type | Target Scaffold | Conventional Conditions | Microwave Conditions | Yield (MW) | Ref |

| Aminodehalogenation | 3-aminopyrazine-2-carboxamides | Reflux (MeOH), 24 h | 140 °C, 120 W, 30 min | 50.0% – 95.8% | [2] |

| Multicomponent Condensation | Imidazo[1,2-a]pyrazines | 60 °C, >10 h | 80 °C, 2 h | >90% conversion | [1] |

| Suzuki Cross-Coupling | Biaryl-substituted pyrazines | 100 °C, 12 h | 130 °C, 20 min | ~90% | [1] |

| Solvent-Free Condensation | Pyrido[2,3-b]pyrazines | Reflux, 6-8 h | Solvent-free, <10 min | Good to Excellent | [5] |

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific checkpoints to ensure reaction integrity, preventing downstream failures in library generation.

Protocol A: Microwave-Assisted Aminodehalogenation of Pyrazine-2-carboxamides

Objective: Synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides (antimycobacterial/antifungal candidates)[2][3].

Reagents & Equipment:

-

3-chloropyrazine-2-carboxamide (1.0 equiv)

-

Primary/Secondary Alkylamine (1.2 equiv)

-

Pyridine (Base/Catalyst, 1.5 equiv)

-

Methanol (High microwave-absorbing solvent)

-

Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover)

Step-by-Step Methodology:

-

Vessel Preparation: To a 10 mL microwave-transparent borosilicate vial equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxamide (0.5 mmol) and the corresponding alkylamine (0.6 mmol).

-

Solvent & Base Addition: Add 3 mL of methanol followed by pyridine (0.75 mmol).

-

Causality Note: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive pyridinium intermediate that is rapidly displaced by the alkylamine. Methanol is chosen for its high loss tangent (tan δ = 0.659), ensuring rapid absorption of microwave energy[2].

-

-

Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the reactor to ramp to 140 °C over 2 minutes, maintaining a power limit of 120 W , and hold for 30 minutes [2].

-

Self-Validation Checkpoint: Monitor the real-time pressure curve. The pressure should stabilize around 8-10 bar. A sudden pressure drop indicates a compromised seal, while failure to reach 140 °C indicates insufficient solvent volume or a hardware fault.

-

-

Cooling & Isolation: Allow the reactor to actively cool the vial to 40 °C using compressed air. Vent the vial in a fume hood.

-

Purification: Concentrate the crude mixture under reduced pressure. Purify via preparative chromatography or recrystallization to eliminate minor side-products[3].

Protocol B: Fluorous Multicomponent Assembly of Imidazo[1,2-a]pyrazines

Objective: Rapid library synthesis utilizing fluorous-tagged multicomponent reactions (MCRs) followed by microwave-assisted Suzuki cross-coupling[1].

Step-by-Step Methodology:

-

Fluorous MCR Condensation: In a microwave vial, combine 2-aminopyrazine (1.1 equiv), a perfluorooctanesulfonyl-tagged benzaldehyde (0.9 equiv), and an isonitrile (1.2 equiv) in ethanol.

-

Primary Irradiation: Heat the mixture under microwave irradiation at 80 °C for 2 hours [1].

-

Causality Note: MCRs are entropically disfavored. Microwave heating provides the rapid kinetic energy required to drive the multi-step condensation, while the fluorous tag ensures the resulting intermediate can be easily isolated from the complex reaction matrix.

-

-

Microwave-Assisted Suzuki Detagging: To the crude fluorous intermediate (0.2 mmol), add the desired boronic acid (0.19 mmol), K₂CO₃ (0.4 mmol), and Pd(dppf)Cl₂ (10 mol%) in a 4:4:1 mixture of acetone/toluene/H₂O (2 mL)[1].

-

Secondary Irradiation: Heat the mixture to 130 °C (5 min ramp) and hold for 20 minutes under microwave irradiation[1].

-

Fluorous Solid-Phase Extraction (FSPE) Validation: Load the cooled mixture onto a FluoroFlash® SPE cartridge (5 g).

-

Self-Validation Checkpoint: Elute first with 80:20 MeOH/H₂O. The unreacted fluorous tags will be strongly retained on the column, while the detagged, cross-coupled imidazo[1,2-a]pyrazine product will elute. Analyze the fractions via LC-MS; the target mass should appear exclusively in the MeOH/H₂O fraction[1].

-

Caption: Workflow of fluorous multicomponent reaction and microwave-assisted cross-coupling.

Conclusion

The transition from conventional thermal heating to microwave-assisted synthesis represents a paradigm shift in the development of pyrazine-based therapeutics. By exploiting the dielectric properties of polar solvents and reagents, researchers can achieve highly efficient aminodehalogenations and multicomponent assemblies in a fraction of the time[1][2]. Implementing robust, self-validating protocols—such as in-situ pressure monitoring and fluorous solid-phase extraction—ensures high fidelity and reproducibility in high-throughput drug discovery workflows.

References

-

Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - MDPI. 5

-

Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC. 1

-

New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions - Sciforum / NIH. 2

-

New potentially active pyrazinamide derivatives synthesized under microwave conditions - Sciforum. 4

-

Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation - Sciforum. 3

Sources

- 1. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

Application Note: Strategic Utilization of 5,6-Dimethylpyrazine-2-carbonitrile in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for pharmaceutical researchers, focusing on the strategic utility, synthesis, and downstream applications of 5,6-Dimethylpyrazine-2-carbonitrile .

Executive Summary

5,6-Dimethylpyrazine-2-carbonitrile is a critical heterocyclic building block employed in the synthesis of bio-active pyrazine carboxamides and carboxylic acids. While often overshadowed by its 5-methyl analog (a precursor to Glipizide and Acipimox), the 5,6-dimethyl derivative serves as a vital lipophilic bioisostere in Structure-Activity Relationship (SAR) studies.

Its primary utility lies in the development of antitubercular agents and viral polymerase inhibitors , where the additional methyl group at the C6 position modulates metabolic stability and lipophilicity (LogP). This guide outlines a high-purity synthesis protocol via palladium-catalyzed cyanation and details its conversion into pharmacologically active amides and acids.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 5,6-Dimethylpyrazine-2-carbonitrile |

| CAS Number | 55830-74-1 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 84–86 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water |

| Key Reactivity | Electrophilic nitrile carbon; susceptible to hydrolysis (acid/base) and reduction |

Synthetic Utility & Pathway Analysis

The synthesis of 5,6-Dimethylpyrazine-2-carbonitrile is most reliably achieved through the cyanation of 5,6-dimethyl-2-chloropyrazine . Unlike condensation methods (e.g., diamine + diketone) which often yield mixtures or dicarbonitriles, the halogen-displacement route offers regioselectivity and high purity.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the synthesis of the target nitrile and its downstream divergence into key pharmaceutical scaffolds.

Figure 1: Synthetic workflow from chloropyrazine precursor to amide and acid pharmacophores.

Experimental Protocols

Protocol A: Synthesis of 5,6-Dimethylpyrazine-2-carbonitrile

Methodology: Palladium-Catalyzed Cyanation (Rosenmund-von Braun modification) Objective: To convert 5,6-dimethyl-2-chloropyrazine to the corresponding nitrile with >95% purity.

Reagents:

-

5,6-Dimethyl-2-chloropyrazine (1.0 equiv)

-

Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

DMF (Anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: In a glovebox or under a steady stream of nitrogen, charge a dry Schlenk flask with 5,6-dimethyl-2-chloropyrazine (10 mmol) and Zn(CN)₂ (6 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol). Note: Palladium acts as the oxidative insertion agent into the C-Cl bond.

-

Solvation: Add anhydrous DMF (20 mL) via syringe. Seal the flask with a septum.

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC. The starting chloride spot (higher Rf) should disappear.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove zinc salts and catalyst residues.

-

Extraction: Wash the filtrate with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield of a white crystalline solid.

Protocol B: Hydrolysis to 5,6-Dimethylpyrazine-2-carboxamide

Application: Synthesis of antitubercular analogs. Methodology: Radziszewski Hydrolysis.

Step-by-Step Procedure:

-

Dissolve 5,6-Dimethylpyrazine-2-carbonitrile (5 mmol) in Ethanol (10 mL).

-

Add 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL) dropwise at 0 °C. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Precipitation usually occurs. If not, concentrate the ethanol and cool. Filter the solid amide product.[1]

-

Validation: Check IR for the disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of amide carbonyl (~1680 cm⁻¹).

Analytical Characterization (Quality Control)

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met:

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, Pyrazine-H), 2.68 (s, 3H, C5-CH₃), 2.62 (s, 3H, C6-CH₃). Note: The singlet at 8.65 ppm is characteristic of the C3 proton.

-

¹³C NMR: Distinct nitrile carbon signal at ~117 ppm; Pyrazine ring carbons at ~155, 152, 145, 128 ppm.

-

IR Spectroscopy: Strong absorption at 2235 cm⁻¹ (C≡N stretch). Absence of C=O bands (unless hydrolyzed).

-

Mass Spectrometry (ESI+): [M+H]⁺ = 134.1.

Safety & Handling (MSDS Highlights)

-

Acute Toxicity: Nitriles are toxic if swallowed or inhaled. Metabolic liberation of cyanide is possible, though less rapid than aliphatic nitriles.

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

-

Incompatibility: Avoid strong acids (hydrolysis risk) and strong oxidizers.

-

Spill Response: Treat spills with bleach (sodium hypochlorite) to oxidize any potential cyanide release before disposal.

References

-

BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. Retrieved from

-

Fluorochem. (2023). Product Specification: 5,6-Dimethylpyrazine-2-carbonitrile. Retrieved from

-

National Institutes of Health (NIH). (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile Crystal Structure and Synthesis. PMC. Retrieved from

-

Militzer, H.C., et al. (2014). Substituted sodium 1H-pyrazol-5-olate and processes for preparation. U.S. Patent No.[2][3] 8,653,074.[3] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Doležal, M., et al. (2009). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Czech and Slovak Pharmacy, 58, 268-274. Retrieved from

Sources

Protocol for the cyanation of a dimethylpyrazine ring

Application Note: Precision C-H Cyanation of Dimethylpyrazine via N-Oxide Activation

Executive Summary & Strategic Rationale

The functionalization of electron-deficient heterocycles, such as pyrazines, presents a significant challenge in medicinal chemistry.[1] Direct electrophilic aromatic substitution is often ineffective due to the ring's low nucleophilicity. Conversely, nucleophilic substitution requires a pre-existing leaving group (e.g., halopyrazine), adding synthetic steps.[1]

This protocol details a Direct C-H Cyanation strategy utilizing the Reissert-Henze reaction .[2][3] By converting the dimethylpyrazine to its N-oxide, the ring is activated toward nucleophilic attack by cyanide.[1] We utilize Trimethylsilyl Cyanide (TMSCN) in conjunction with an electrophilic activator (Benzoyl Chloride or Dimethylcarbamoyl Chloride). This method offers superior regioselectivity, mild conditions, and avoids the harsh thermal requirements of industrial ammoxidation.[1]

Key Advantages:

-

Atom Economy: Bypasses the need for halogenated precursors.

-

Regiocontrol: N-oxide formation directs the cyanation to the α-position relative to the nitrogen.

-

Safety: Uses TMSCN, a volatile but manageable cyanide source, avoiding solid alkali cyanide handling risks during the reaction phase.[1]

Reaction Mechanism & Logic

The transformation proceeds via a "Activation-Addition-Elimination" sequence.

-

Activation: The N-oxide oxygen attacks the acyl chloride (activator), forming a highly reactive N-acyloxypyrazinium salt.

-

Addition: The cyanide ion (from TMSCN) attacks the ring carbon α to the nitrogen. This disrupts aromaticity but is driven by the high electrophilicity of the salt.

-

Elimination: Base-mediated elimination of the acyloxy group restores aromaticity, yielding the cyanopyrazine.

Figure 1: Mechanistic pathway for the Reissert-Henze cyanation of dimethylpyrazine.

Experimental Protocol

Phase 1: Synthesis of Dimethylpyrazine N-Oxide

Target: Activation of the inert pyrazine ring.

Reagents:

-

2,5-Dimethylpyrazine (1.0 equiv)[1]

-

m-Chloroperbenzoic acid (mCPBA, 77% max, 1.1 equiv)[1]

-

Dichloromethane (DCM) (Solvent)

-

Sat. NaHCO₃ (Workup)

Procedure:

-

Dissolve 2,5-dimethylpyrazine (10 mmol) in DCM (50 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add mCPBA (11 mmol) portion-wise over 15 minutes. Note: Slow addition prevents over-oxidation to the di-N-oxide.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1).

-

Workup: Quench with sat. NaHCO₃ (50 mL). Separate layers. Wash organic layer with 10% Na₂S₂O₃ (to remove excess peroxide) and then brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash chromatography (DCM/MeOH) to isolate the mono-N-oxide.

Phase 2: Regioselective Cyanation (Modified Reissert-Henze)

Target: Introduction of the nitrile group.

Safety Critical:

-

TMSCN is fatal if inhaled or absorbed. Hydrolyzes to HCN in moist air.

-

Perform ALL operations in a functioning fume hood.

-

Keep a bleach bath (10% sodium hypochlorite) ready to quench all waste and glassware.

Reagents:

-

Dimethylpyrazine N-oxide (1.0 equiv, from Phase 1)[1]

-

Trimethylsilyl Cyanide (TMSCN) (3.0 equiv)

-

Benzoyl Chloride (BzCl) (1.5 equiv) OR Dimethylcarbamoyl Chloride

-

Triethylamine (TEA) (2.0 equiv)

-

Acetonitrile (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a two-neck flask under Argon atmosphere.

-

Dissolution: Add Dimethylpyrazine N-oxide (5 mmol) and anhydrous Acetonitrile (20 mL).

-

Addition 1 (Cyanide Source): Add TMSCN (15 mmol) via syringe. Stir for 10 minutes at RT.

-

Addition 2 (Activator): Cool to 0°C . Add Benzoyl Chloride (7.5 mmol) dropwise over 10 minutes.

-

Observation: A precipitate (the salt) may form or the solution may darken.

-

-

Addition 3 (Base): Add TEA (10 mmol) dropwise.

-

Mechanistic Note: The base sponges up the HCl/acid generated and facilitates the final elimination step.

-

-

Reaction: Heat to 60°C for 4–6 hours. Monitor consumption of N-oxide by TLC.

-

Quench & Workup:

-

Cool to RT.

-

CAREFULLY pour mixture into a beaker containing sat. NaHCO₃ (50 mL) in the fume hood. Caution: Gas evolution.[1]

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water and brine.

-

-

Waste Disposal: Treat all aqueous waste with bleach solution for 24 hours before disposal to neutralize cyanide traces.

Data Analysis & Troubleshooting

Regioselectivity Outcomes: For 2,5-Dimethylpyrazine-1-oxide , cyanation typically occurs at C-3 (ortho to the N-oxide, para to the methyl) or C-6 (ortho to the N-oxide, ortho to the methyl).[1]

-

Steric Rule: The position para to the methyl group (C-3) is generally favored over the more hindered C-6 position, though mixtures are common.

| Variable | Recommendation | Impact |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; stabilizes the ionic intermediate. DCM is a viable alternative. |

| Activator | Benzoyl Chloride (BzCl) | Standard, robust.[1] Use Dimethylcarbamoyl chloride if purification is difficult (byproducts are water soluble). |

| Temperature | 60–80°C | Higher temps favor the elimination step (aromatization) but increase tar formation. |

| Lewis Acid | ZnBr₂ (0.1 equiv) | Optional additive. Can enhance regioselectivity if yield is low [1]. |

Safety Protocol: Cyanide Management

Self-Validating Safety Loop:

-

Pre-Check: Ensure H₂S detector is active (often cross-sensitive to HCN) or use specific HCN badge.

-

Neutralization: Prepare a "Quench Station" containing 1L of 10% Bleach (pH > 10).

-

Glassware: Rinse all syringes/flasks in the Quench Station immediately after use. Do NOT rinse with acid or water initially.

References

-

Sato, N., Shimomura, Y., Ohwaki, Y., & Takeuchi, R. (1991).[1] Studies on pyrazines. Part 22. Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide: new route to 2-substituted 3-cyanopyrazines.[4] Journal of the Chemical Society, Perkin Transactions 1, (11), 2877–2881.[1] Link

-

Fife, W. K., & Scriven, E. F. (1984).[1] Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375-2394.[1] Link

-

Huo, Z., Kosugi, T., & Yamamoto, Y. (2008).[1][5] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.[5] Acta Chimica Slovenica, 56, 659–663.[1] Link

-

Organic Syntheses. (2011). Handling of Hazardous Chemicals: Trimethylsilyl Cyanide.[6] Organic Syntheses. Link

Sources

- 1. CN1189462C - Catalyst for synthesizing 2-cyano pyrazine from 2-methy/pyrazine and synthesizing method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 4. scilit.com [scilit.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application of "5,6-Dimethylpyrazine-2-carbonitrile" in antimicrobial agent development

Technical Application Note: 5,6-Dimethylpyrazine-2-carbonitrile in Antimicrobial Agent Development

Executive Summary

5,6-Dimethylpyrazine-2-carbonitrile (CAS: 55406-13-8) serves as a critical pharmacophore scaffold in the synthesis of next-generation nitrogen-heterocycle antimicrobials. Unlike generic pyrazine building blocks, the 5,6-dimethyl substitution pattern offers unique lipophilic and steric properties that modulate the bioavailability and target binding of resulting active pharmaceutical ingredients (APIs).

This guide details the application of this nitrile precursor in two primary antimicrobial workflows:

-

Anti-Tuberculosis (Anti-TB): Synthesis of Pyrazinamide (PZA) analogs to probe resistance mechanisms in Mycobacterium tuberculosis.

-

Broad-Spectrum Antibacterials: Construction of fused heterocyclic systems (e.g., pyrazinopyridazines) via cyclocondensation.

Scientific Foundation: The Pyrazine Paradigm

The "Methyl Effect" in Pyrazinamide Analogs

Pyrazinamide (PZA) is a first-line anti-TB drug. It is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA) to form the active pyrazinoic acid (POA).

-

Problem: PncA mutations are the primary cause of PZA resistance.

-

Solution: 5,6-Dimethylpyrazine-2-carbonitrile is the precursor to 5,6-dimethylpyrazine-2-carboxamide . The addition of methyl groups at positions 5 and 6 alters the molecule's electronic density and steric bulk, potentially allowing it to:

-

Bind to mutant PncA enzymes that reject standard PZA.

-

Bypass PncA activation entirely (if designed as a direct inhibitor).

-

Increase LogP (Lipophilicity), enhancing passive diffusion through the mycobacterial cell wall.

-

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the nitrile scaffold.

Figure 1: Synthetic divergence of 5,6-Dimethylpyrazine-2-carbonitrile into anti-TB and broad-spectrum antimicrobial classes.

Application Protocol 1: Synthesis of Anti-TB PZA Analogs

Objective: Convert the nitrile group to a primary amide without over-hydrolysis to the carboxylic acid.

Reagents & Equipment

-

Substrate: 5,6-Dimethylpyrazine-2-carbonitrile (10 mmol).

-

Reagents: 30% Hydrogen Peroxide (

), 20% Sodium Hydroxide ( -

Equipment: Temperature-controlled magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

-

Solubilization: Dissolve 1.33 g (10 mmol) of 5,6-Dimethylpyrazine-2-carbonitrile in 10 mL of ethanol in a round-bottom flask.

-

Catalyst Addition: Add 2.0 mL of 20%

solution. Cool the mixture to 0°C in an ice bath. -

Controlled Oxidation: Dropwise add 5 mL of 30%

over 20 minutes. Note: The reaction is exothermic; maintain temperature <10°C to prevent carboxylic acid formation. -

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Mobile phase:

9:1). The nitrile spot ( -

Quenching: Neutralize carefully with 1N

to pH 7.0. -

Isolation: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

). -

Purification: Dry organic layer over anhydrous

, filter, and concentrate. Recrystallize from ethanol/water to yield 5,6-Dimethylpyrazine-2-carboxamide .

Expected Yield: 85-90%

Characterization: IR (KBr): Amide bands at 1680 cm⁻¹ (

Application Protocol 2: Synthesis of Fused Pyrazino-Pyridazines

Objective: Utilize the nitrile carbon as an electrophilic center to close a second ring, creating a fused system often seen in broad-spectrum antibiotics.

Step-by-Step Methodology

-

Reactants: Mix 5,6-Dimethylpyrazine-2-carbonitrile (1 eq) with Hydrazine Hydrate (2 eq) in absolute ethanol.

-

Reflux: Heat to reflux (78°C) for 6–8 hours.

-

Mechanism: The hydrazine attacks the nitrile carbon to form an amidrazone intermediate, which can then undergo further condensation if a 3-leaving group is present, or be reacted with 1,2-dicarbonyls to form pyrazino[2,3-d]pyridazines .

-

Isolation: Cool to precipitate the product. Filter and wash with cold ethanol.

Biological Evaluation: Anti-Mycobacterial Susceptibility Testing

Context: Once the 5,6-dimethyl PZA analog is synthesized, it must be tested against M. tuberculosis H37Rv.

Protocol: Microplate Alamar Blue Assay (MABA)

| Parameter | Specification | Causality / Rationale |

| Strain | M. tuberculosis H37Rv | Standard virulent reference strain for validating API efficacy. |

| Medium | Middlebrook 7H9 broth | Supports mycobacterial growth while minimizing drug binding. |

| Supplement | OADC + 0.05% Tween 80 | OADC provides essential lipids; Tween 80 prevents clumping. |

| Drug pH | pH 6.0 and pH 6.8 | CRITICAL: PZA and its analogs are often pH-dependent. Activity is significantly higher at acidic pH (5.5–6.0) typical of the macrophage phagolysosome. |